molecular formula C22H27N5O3S B2567442 6-butyl-3-{[4-(2,5-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251597-04-2

6-butyl-3-{[4-(2,5-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No. B2567442
CAS RN: 1251597-04-2
M. Wt: 441.55
InChI Key: PISJTXKMDVRPJO-UHFFFAOYSA-N
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Description

6-butyl-3-{[4-(2,5-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C22H27N5O3S and its molecular weight is 441.55. The purity is usually 95%.
BenchChem offers high-quality 6-butyl-3-{[4-(2,5-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-butyl-3-{[4-(2,5-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heteroaromatization and Synthesis of Pyrimidine Derivatives

Heteroaromatization with 4-Hydroxycoumarin Part II Synthesis of Some New Pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[1,2,4]triazine Derivatives.

This study involves the synthesis of novel pyrimidine derivatives, showcasing the versatility of pyrimidine chemistry in creating compounds with potential antimicrobial activities (El-Agrody et al., 2001).

Antimicrobial Activity of Uracil Derivatives

Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. This research explores the synthesis of uracil derivatives and their subsequent evaluation for antimicrobial activities, highlighting the potential for novel drug discovery within similar chemical frameworks (Al-Turkistani et al., 2011).

Synthesis and Evaluation of Isothiazolo[5,4-b]pyridine Derivatives

Synthesis and biological evaluation of 7-azaanalogues of ipsapirone. This paper details the synthesis and pharmacological evaluation of isothiazolo[5,4-b]pyridine derivatives, underlining the structural diversity and potential biological applications of compounds within this chemical space (Malinka et al., 1995).

Development of Anti-Inflammatory and Analgesic Agents

Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents. This research demonstrates the synthesis of various heterocyclic compounds, including thiazolopyrimidines, and their evaluation as potential anti-inflammatory and analgesic agents, illustrating the breadth of research applications for pyrimidine derivatives (Abu-Hashem et al., 2020).

Microwave-Assisted Synthesis of Heterocycles

Microwave-assisted synthesis of fused heterocycles incorporating trifluoromethyl moiety. This study details the use of microwave-assisted synthesis techniques to create fused heterocycles, a method that could potentially be applied to the synthesis of compounds similar to the one , emphasizing the advancements in synthetic chemistry techniques (Shaaban, 2008).

properties

IUPAC Name

6-butyl-3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S/c1-4-5-8-27-20(28)18-17(23-22(27)30)19(31-24-18)21(29)26-11-9-25(10-12-26)16-13-14(2)6-7-15(16)3/h6-7,13H,4-5,8-12H2,1-3H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISJTXKMDVRPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-butyl-3-{[4-(2,5-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

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